molecular formula C16H15NO4 B403061 2-[(1-Oxo-2-phenoxyethyl)amino]benzoic acid methyl ester CAS No. 101284-14-4

2-[(1-Oxo-2-phenoxyethyl)amino]benzoic acid methyl ester

Cat. No. B403061
CAS RN: 101284-14-4
M. Wt: 285.29g/mol
InChI Key: DJNDEMVSWNRGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-oxo-2-phenoxyethyl)amino]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-[(1-Oxo-2-phenoxyethyl)amino]benzoic acid methyl ester is a topic of research, with studies focusing on the development of new synthetic methods and conditions to improve yield and purity. For instance, Wu Hai-juan (2012) conducted a study on the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester, optimizing synthetic conditions and achieving a yield of 67% (Wu Hai-juan, 2012).

Pharmacokinetics and Metabolism

  • Research has been conducted on the pharmacokinetics of compounds similar to this compound. For example, Haoran Xu et al. (2020) investigated the pharmacokinetics of a related compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, in rats, demonstrating its rapid distribution and absolute bioavailability (Haoran Xu et al., 2020).

Biological Activity and Potential Applications

  • Studies have explored the biological activities of similar compounds, such as their antibacterial properties. For instance, N. T. Abdel Ghani and A. Mansour (2011) researched the antibacterial activity of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, highlighting its potential as an antibacterial agent (N. T. Abdel Ghani & A. Mansour, 2011).

Structural and Spectroscopic Analysis

  • Detailed structural and spectroscopic analysis of similar compounds has been conducted, contributing to a better understanding of their chemical characteristics. E. V. Pimenova et al. (2003) synthesized and analyzed the structure of 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, providing insights into the compound's chemical behavior (E. V. Pimenova et al., 2003).

properties

CAS RN

101284-14-4

Molecular Formula

C16H15NO4

Molecular Weight

285.29g/mol

IUPAC Name

methyl 2-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C16H15NO4/c1-20-16(19)13-9-5-6-10-14(13)17-15(18)11-21-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18)

InChI Key

DJNDEMVSWNRGSC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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